molecular formula C21H25ClN2O3S B14985672 1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B14985672
M. Wt: 421.0 g/mol
InChI Key: LITAFXOTHDZUDM-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic substituents

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has different substituents on the aromatic rings, which can lead to different properties and applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-3-6-16(2)20(15)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-7-4-8-19(22)13-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

LITAFXOTHDZUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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